
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound features a benzoic acid core substituted with a bromine atom and a piperazine ring, which is further substituted with an isopropyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid typically involves the following steps:
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where 4-isopropylpiperazine reacts with the brominated benzoic acid derivative under basic conditions, often using sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with receptor sites, modulating their activity, while the bromine atom and benzoic acid core contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Isopropylpiperazin-1-yl)benzoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Substituted with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
3-Bromo-4-(4-phenylpiperazin-1-yl)benzoic acid: Contains a phenyl group, leading to different interactions with molecular targets.
Uniqueness
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is unique due to the combination of its bromine atom, isopropyl-substituted piperazine ring, and benzoic acid core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1131594-70-1 |
|---|---|
Fórmula molecular |
C14H19BrN2O2 |
Peso molecular |
327.22 g/mol |
Nombre IUPAC |
3-bromo-4-(4-propan-2-ylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H19BrN2O2/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14(18)19)9-12(13)15/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |
Clave InChI |
PDGVVFFJSZSVPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



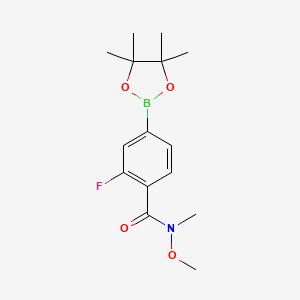

![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
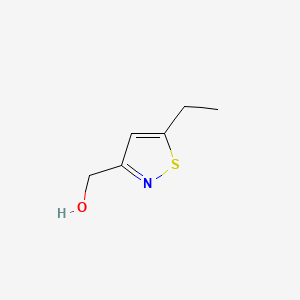
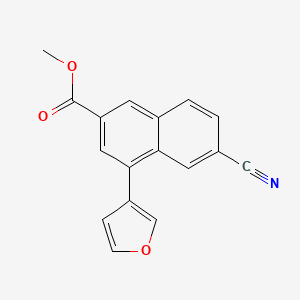
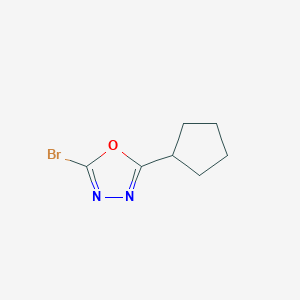
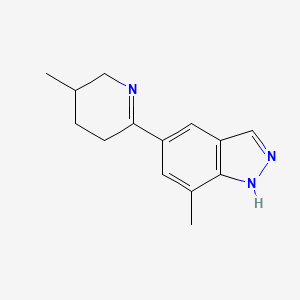

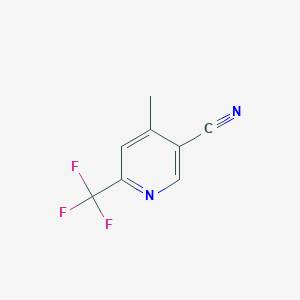
![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)

![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
